molecular formula C11H15ClN2O B6144932 N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride CAS No. 2703779-09-1

N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride

Cat. No.: B6144932
CAS No.: 2703779-09-1
M. Wt: 226.7
InChI Key:
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Description

N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines

Synthetic Routes and Reaction Conditions:

  • Reduction of Isoquinoline Derivatives: One common synthetic route involves the reduction of isoquinoline derivatives to form tetrahydroisoquinolines. This can be achieved using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.

  • Methylation: The N-methyl group can be introduced through methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as triethylamine (Et3N).

  • Carboxamide Formation: The carboxamide group can be introduced by reacting the tetrahydroisoquinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as quinones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the tetrahydroisoquinoline ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Reduced amines and other reduced forms.

  • Substitution Products: Derivatives with different functional groups at various positions on the ring.

Scientific Research Applications

N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in studies related to neurotransmitter systems and receptor binding.

  • Medicine: It has potential therapeutic applications, including as a precursor for drugs targeting neurological disorders.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as neurotransmitter receptors and enzymes. It may modulate neurotransmitter levels by inhibiting enzymes like monoamine oxidase (MAO) and altering neurotransmitter metabolism.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline: A closely related compound without the N-methyl and carboxamide groups.

  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure but with a methyl group at the 7-position instead of the carboxamide group.

Uniqueness: N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is unique due to its combination of the N-methyl and carboxamide groups, which can influence its biological activity and chemical reactivity compared to similar compounds.

Properties

CAS No.

2703779-09-1

Molecular Formula

C11H15ClN2O

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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